4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrido[3,4-d]pyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common route involves the formation of the pyrido[3,4-d]pyrimidine core, followed by the introduction of the piperazine and methoxy groups. Key steps include:
Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving pyridine and pyrimidine derivatives.
Introduction of the Piperazine Group: This step often involves palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the piperazine moiety.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor for cancer treatment due to its ability to inhibit protein kinases involved in cell growth and proliferation
Biological Studies: The compound is used in studies to understand its effects on various cancer cell lines, including breast, colon, and liver cancer cells
Chemical Biology: It serves as a tool compound to study the role of specific kinases in cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves the inhibition of protein kinases. These enzymes are crucial for the phosphorylation of target proteins, which regulates various cellular processes such as growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Quinazoline: A well-known scaffold in kinase inhibitors used in cancer therapy.
Uniqueness
4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. This makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C16H17N7O |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C16H17N7O/c1-24-14-3-5-18-16(21-14)23-8-6-22(7-9-23)15-12-2-4-17-10-13(12)19-11-20-15/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
ZJDPOFUIXXVSMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4 |
Origin of Product |
United States |
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